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Abstract
The chemical name "Bromozinc(1+);butane" is not a standard convention in chemical

literature. It is understood to represent butylzinc bromide (CH₃(CH₂)₃ZnBr), an organozinc

halide of significant interest in organic synthesis. This document provides a comprehensive

technical overview of butylzinc bromide, including its structure, synthesis, and key applications.

It details experimental protocols for its preparation and subsequent use in palladium-catalyzed

cross-coupling reactions. Quantitative data are summarized, and reaction mechanisms are

visualized to offer a thorough resource for professionals in chemical research and

development.

Core Concepts: Structure and Properties
Butylzinc bromide is a member of the heteroleptic organozinc class of compounds (RZnX),

where an alkyl group and a halogen are covalently bonded to a zinc atom.[1] Unlike the more

pyrophoric dialkylzinc compounds (R₂Zn), organozinc halides exhibit lower reactivity, which

imparts greater functional group tolerance, a highly desirable trait in the synthesis of complex

molecules.[1][2]

1.1. Molecular Structure
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While a definitive X-ray crystal structure for isolated butylzinc bromide is not readily available in

the literature due to its reactive and aggregative nature, its structure can be inferred from

related compounds. In the solid state, organozinc halides tend to form coordination polymers.

For example, the crystal structure of ethylzinc iodide reveals a polymeric chain where each zinc

atom is coordinated to a carbon atom and three bridging iodine atoms.[3]

In coordinating solvents like tetrahydrofuran (THF), in which it is commonly prepared and sold,

butylzinc bromide exists in equilibrium between various species. This is known as a Schlenk

equilibrium, which can lead to the formation of dibutylzinc (Bu₂Zn) and zinc bromide (ZnBr₂).

The solvent molecules play a crucial role, coordinating to the zinc center to stabilize the

reagent. In the presence of ligands like tetramethylethylenediamine (TMEDA), alkylzinc halides

have been shown to form monomeric complexes with a distorted tetrahedral geometry around

the zinc atom.[4]

1.2. Physical and Chemical Properties

Butylzinc bromide is typically handled as a solution, most commonly 0.5 M in THF.[5] It is an air

and moisture-sensitive reagent, necessitating the use of anhydrous solvents and inert

atmosphere techniques (e.g., nitrogen or argon) for its preparation and handling.

Property Value Citation(s)

Chemical Formula C₄H₉BrZn [6]

Molecular Weight 202.41 g/mol [6]

Appearance Typically a solution in THF [5]

Common Concentration 0.5 M in THF [5]

Density (0.5 M in THF) ~0.958 g/mL at 25 °C [6]

Storage Temperature 2-8°C [6]

Solubility
Soluble in polar aprotic

solvents (THF, DMAc)
[7][8]

Reactivity
Reacts with water and protic

solvents
[6]
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Synthesis of Butylzinc Bromide
The most direct method for preparing butylzinc bromide is the oxidative insertion of metallic

zinc into the carbon-bromine bond of 1-bromobutane. The reactivity of zinc metal is critical, and

various activation methods are employed to ensure a clean and efficient reaction.

2.1. Mechanism of Formation

The formation of the organozinc reagent from zinc metal and an alkyl halide is understood to

be a two-step process occurring on the surface of the zinc metal.[9]

Oxidative Addition: The alkyl halide reacts with the zinc surface to form a surface-bound

organozinc intermediate (R-Zn-X).

Solubilization: Coordinating solvents or salt additives (like LiCl) assist in solvating this

intermediate, bringing the organozinc reagent into the solution phase.

Zinc Metal Surface

Solution Phase

Zn(s)

Bu-Zn-Br (surface intermediate)

Butylzinc Bromide (Bu-Zn-Br)

2. Solubilization (via THF/LiCl)

1-Bromobutane (Bu-Br)

1. Oxidative Addition

Click to download full resolution via product page

2.2. Experimental Protocol: Iodine-Activated Synthesis
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This protocol is adapted from a general procedure for the efficient preparation of alkylzinc

reagents from unactivated alkyl bromides.[2][7] This method is valued for its simplicity and use

of readily available materials.

Materials:

Zinc dust (<10 micron, ~1.5 equivalents)

Iodine (I₂, ~0.05 equivalents)

1-Bromobutane (1.0 equivalent)

Anhydrous N,N-dimethylacetamide (DMAc)

Anhydrous Tetrahydrofuran (THF) for dilution/subsequent reactions

Schlenk flask and standard inert atmosphere glassware

Procedure:

Apparatus Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar and

condenser is assembled and purged with dry argon or nitrogen.

Zinc Activation: Zinc dust is added to the flask. A crystal of iodine is added, and the mixture is

gently heated under vacuum to sublime the iodine, which cleans and activates the zinc

surface. The flask is then cooled and backfilled with an inert atmosphere.

Reagent Addition: Anhydrous DMAc is added to the activated zinc dust via cannula or

syringe. The 1-bromobutane is then added dropwise to the stirred suspension.

Reaction: The reaction mixture is heated to approximately 80 °C. The formation of the

organozinc reagent is typically complete within 1-3 hours. The progress can be monitored by

quenching aliquots and analyzing for the disappearance of the starting bromide via Gas

Chromatography (GC).

Use: The resulting solution of butylzinc bromide in DMAc is cooled to room temperature and

is typically used directly in subsequent reactions. Its concentration can be determined via

titration or quantitative NMR analysis of a hydrolyzed aliquot.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.organic-chemistry.org/abstracts/literature/554.shtm
https://pubs.acs.org/doi/pdf/10.1021/ol0272693
http://orgsyn.org/demo.aspx?prep=v87p0330
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Organic Synthesis: The Negishi
Cross-Coupling
Butylzinc bromide is a premier reagent for forming carbon-carbon bonds, most notably via the

Nobel Prize-winning Negishi cross-coupling reaction.[6] This reaction couples the organozinc

reagent with an organic halide (or triflate) in the presence of a palladium or nickel catalyst.[6]

[11]

3.1. Catalytic Cycle of the Negishi Coupling

The mechanism proceeds through a catalytic cycle involving a Palladium(0) species.

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X),

forming a Pd(II) complex.

Transmetalation: The butyl group is transferred from the zinc reagent to the palladium center,

displacing the halide and forming a diorganopalladium(II) complex. The zinc halide salt is

formed as a byproduct.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond (R¹-Bu) and regenerating the active Pd(0) catalyst.
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3.2. Experimental Protocol: Negishi Coupling of Butylzinc Bromide with an Aryl Bromide

This protocol is a representative procedure based on established methods for palladium-

catalyzed cross-coupling reactions.[12]

Materials:

Solution of butylzinc bromide (prepared as above, 1.2 equivalents)

Aryl bromide (e.g., 4-bromotoluene, 1.0 equivalent)
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Palladium(II) acetate (Pd(OAc)₂, 0.01 equivalents)

CPhos ligand (1,2,3,4,5-pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, 0.015 equivalents)

Anhydrous Tetrahydrofuran (THF)

Procedure:

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂

and the CPhos ligand are dissolved in anhydrous THF. The mixture is stirred at room

temperature for 15-20 minutes to form the active catalyst complex.

Reagent Addition: The aryl bromide is added to the catalyst solution.

Coupling Reaction: The solution of butylzinc bromide is added dropwise to the reaction

mixture at room temperature.

Reaction Monitoring: The reaction is stirred at ambient temperature and monitored by TLC or

GC for the consumption of the aryl bromide. Reactions are often complete within a few

hours.

Workup and Purification: Upon completion, the reaction is quenched by the slow addition of a

saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with

ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the pure alkylated arene.
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Reactant 1
(Aryl
Halide)

Reactant 2
(Organozin
c)

Catalyst
System

Product Yield (%) Citation(s)

4-

Bromobenzo

nitrile

n-Octylzinc

Bromide
Cl₂Ni(PPh₃)₂

4-

Octylbenzonit

rile

96% [7]

4-

Chlorobenzo

nitrile

Cyclohexylm

ethylzinc

Bromide

Cl₂Ni(PPh₃)₂

4-

(Cyclohexylm

ethyl)benzoni

trile

94% [7]

4-

Bromoacetop

henone

Isopropylzinc

Bromide

Pd(OAc)₂ /

CPhos

4-

Isopropyacet

ophenone

94% [12]

2-

Bromopyridin

e

Cyclopentylzi

nc Bromide

Pd(OAc)₂ /

CPhos

2-

Cyclopentylp

yridine

91% [12]

Note: The table shows yields for representative Negishi couplings. While not all examples use

butylzinc bromide specifically, they demonstrate the high efficiency of the reaction with

analogous primary and secondary alkylzinc halides.

Conclusion
While the nomenclature "Bromozinc(1+);butane" is unconventional, it points to the chemically

significant reagent butylzinc bromide. This organozinc halide is a versatile and valuable tool in

modern organic synthesis, offering a favorable balance of reactivity and functional group

tolerance. Its straightforward preparation and high efficiency in cornerstone reactions like the

Negishi cross-coupling make it an indispensable reagent for drug development professionals

and researchers aiming to construct complex molecular architectures through reliable C(sp³)-

C(sp²) bond formation. The detailed protocols and mechanistic insights provided herein serve

as a practical guide for the successful application of this important synthetic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b061457?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

